Xanthine, 8-(heptylthio)-

Description

General Overview of Xanthine (B1682287) Derivatives in Medicinal Chemistry Research

Xanthine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. uniroma1.it The foundational xanthine scaffold is a purine (B94841) base found in most human body tissues and fluids. drugbank.com Naturally occurring methylated xanthines, such as caffeine, theophylline (B1681296), and theobromine, are well-known alkaloids present in everyday consumables like coffee, tea, and cocoa. uniroma1.it These natural compounds are recognized for their diverse physiological effects, which has spurred extensive research into synthetic xanthine derivatives. uniroma1.it

The therapeutic versatility of the xanthine core is remarkable, with derivatives being investigated and developed for a wide array of biological activities. uniroma1.it A significant portion of this research has focused on their ability to act as antagonists at adenosine (B11128) receptors. nih.govnih.gov Synthetic analogues have been developed that are more potent and selective than their naturally occurring counterparts. nih.gov Beyond adenosine receptor antagonism, xanthine derivatives have shown potential as anti-inflammatory agents, cognitive enhancers, and even as anti-cancer agents. uniroma1.itdntb.gov.uadergipark.org.tr The adaptability of the xanthine structure allows for modifications at various positions, leading to a broad spectrum of pharmacological activities. wiley.com

Rationale for 8-Substitution and Thioether Modifications in Xanthine Derivatives

The strategic modification of the xanthine scaffold is a cornerstone of developing targeted therapeutic agents. Two key modifications, substitution at the 8-position and the introduction of a thioether linkage, have proven to be particularly effective in modulating the pharmacological profile of these compounds.

8-Substitution: The introduction of substituents at the 8-position of the purine ring is a critical strategy for achieving high affinity and selectivity for specific biological targets, most notably adenosine receptor subtypes. nih.govnih.gov Research has consistently shown that modifying this position can dramatically alter a compound's activity. nih.govdergipark.org.trnih.gov For instance, styryl substitutions at the C8-position have led to the development of potent and selective A₂ₐ adenosine receptor antagonists, which are promising candidates for treating conditions like Parkinson's disease. nih.gov Furthermore, the incorporation of various heterocyclic or aryl groups at this position has been explored to generate antagonists for other adenosine receptor subtypes, such as A₂ₒ, which may have therapeutic applications in asthma. acs.orgnih.gov The ability to fine-tune the properties of xanthine derivatives by altering the 8-substituent makes it a focal point in drug design and discovery. dergipark.org.tr

Thioether Modifications: The incorporation of sulfur, particularly in the form of a thioether linkage at the 8-position, is another important tactic in the medicinal chemist's arsenal. The synthesis of 8-thiosubstituted xanthines has been pursued to enhance potency and selectivity. nih.govnih.gov Thioether derivatives have been investigated for a range of activities, including neuroprotection and the inhibition of enzymes like monoamine oxidase B (MAO-B), which is a target in Parkinson's disease treatment. nih.gov The introduction of a sulfur atom can influence the compound's electronic properties, lipophilicity, and ability to form specific interactions with biological targets, thereby refining its pharmacological effects. nih.govgoogle.com

Research Significance of 8-(Heptylthio)xanthine Analogues within the Xanthine Scaffold

The study of analogues of 8-(Heptylthio)xanthine is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. By systematically varying the substituents on the xanthine core, researchers can identify compounds with optimized properties.

Analogues of 8-(heptylthio)xanthine, specifically other 8-thiosubstituted xanthines, have demonstrated significant biological activities. For example, a series of 8-thiosubstituted 1,3,7-trimethylxanthine hydrazones were synthesized and evaluated for their neuroprotective effects. nih.gov Within this series, certain compounds showed statistically significant neuroprotective activity and potent inhibition of MAO-B. nih.gov This highlights the potential of this class of compounds for the development of new treatments for neurodegenerative diseases like Parkinson's disease. nih.gov

Furthermore, research into sulfur-containing analogues of 8-substituted xanthines has been aimed at improving selectivity and potency as adenosine receptor antagonists. nih.gov The combination of an 8-substituent and a thio-modification offers a pathway to finely tune the affinity for different adenosine receptor subtypes. nih.govgoogle.com The exploration of these analogues contributes valuable data to the broader understanding of how structural modifications impact biological activity, guiding the rational design of future drug candidates.

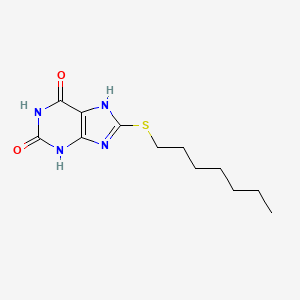

Structure

2D Structure

3D Structure

Properties

CAS No. |

73840-30-9 |

|---|---|

Molecular Formula |

C12H18N4O2S |

Molecular Weight |

282.36 g/mol |

IUPAC Name |

8-heptylsulfanyl-3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18) |

InChI Key |

JTVLGYIEMWWNRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |

Origin of Product |

United States |

Molecular Interactions and Biological Activities of 8 Heptylthio Xanthine Analogues: Mechanistic Insights

Modulation of Adenosine (B11128) Receptors by 8-Substituted Xanthines

Xanthine (B1682287) derivatives, particularly those with substitutions at the 8-position, are a significant class of compounds that interact with adenosine receptors. nih.govnih.govfrontiersin.org These receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in a wide array of physiological processes. The interaction of 8-substituted xanthines with these receptors, primarily as antagonists, has been a major focus of research aimed at developing potent and selective therapeutic agents. frontiersin.orgnih.gov

The affinity and selectivity of these xanthine analogues for adenosine receptor subtypes are heavily influenced by the nature of the substituent at the 8-position. nih.govnih.gov This has led to the synthesis and evaluation of a diverse range of compounds with varying 8-position modifications, including alkyl, aryl, and heterocyclic groups. nih.govnih.gov

A1 Adenosine Receptor Antagonism

Numerous 8-substituted xanthines have demonstrated potent antagonism at the A1 adenosine receptor. nih.govresearchgate.net The introduction of specific substituents at the 8-position of the xanthine core can significantly enhance affinity for the A1 receptor. researchgate.netnih.gov For instance, 8-cycloalkyl and 8-aryl groups have been shown to produce high-affinity A1 antagonists. nih.govnih.gov

Studies have revealed that the substitution pattern at the 1- and 3-positions of the xanthine ring, in conjunction with the 8-position substituent, plays a crucial role in determining the maximal affinity for the A1 receptor. nih.gov It has been observed that 1,3-dipropyl substitutions often lead to enhanced potency. nih.gov For example, 1,3-dipropyl-8-cyclopentylxanthine exhibits high affinity for the A1 receptor. nih.gov The development of compounds like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX) has provided researchers with highly potent and selective tools to study the A1 receptor. nih.gov

The antagonistic activity of these compounds at A1 receptors has been evaluated through various in vitro and in vivo models. Radioligand binding assays, which measure the displacement of a radiolabeled A1-selective agonist or antagonist, are commonly used to determine the binding affinity (Ki) of new compounds. nih.govnih.gov Functional assays, such as measuring the inhibition of agonist-induced effects like the negative chronotropic effect on heart rate, further characterize the antagonistic properties of these xanthines. nih.gov

A2A Adenosine Receptor Affinity and Selectivity

The A2A adenosine receptor has emerged as a significant therapeutic target, and 8-substituted xanthines have been extensively explored as antagonists for this receptor subtype. researchgate.netresearchgate.net The nature of the substituent at the 8-position is a key determinant of both affinity and selectivity for the A2A receptor. nih.govresearchgate.net

Research has shown that certain structural features in the 8-position can confer high affinity for the A2A receptor. For example, (E)-8-styrylxanthines have been identified as a class of potent A2A antagonists. researchgate.net The substitution pattern on the phenyl ring of the styryl group can further modulate this activity. researchgate.net In contrast, other substituents like 8-phenoxymethyl and 8-(3-phenylpropyl) groups have been found to result in lower binding affinities for the A2A receptor. researchgate.net

The selectivity of these compounds for the A2A receptor over the A1 receptor is a critical aspect of their pharmacological profile. While some 8-substituted xanthines show dual affinity for both A1 and A2A receptors, others exhibit significant selectivity for the A2A subtype. nih.govnih.gov For instance, certain 8-(benzylideneamino)caffeine derivatives have demonstrated high affinity and selectivity for A2A receptors. nih.gov The development of selective A2A antagonists is crucial for targeting specific pathological conditions without eliciting side effects associated with the blockade of other adenosine receptor subtypes.

Influence of 8-Position Substitution on Receptor Binding Affinity

The substituent at the 8-position of the xanthine nucleus is a critical determinant of binding affinity and selectivity for adenosine receptor subtypes. nih.govresearchgate.net A wide variety of substituents, including aryl, cycloalkyl, and various heterocyclic moieties, have been introduced at this position, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

For A1 receptor affinity, bulky and lipophilic groups at the 8-position are generally favored. nih.govnih.gov For instance, 8-cycloalkyl derivatives, such as 8-cyclopentyl and 8-cyclohexylxanthines, have been shown to be potent and highly selective A1 antagonists. nih.gov The introduction of an 8-phenyl group also tends to increase A1 receptor affinity by at least an order of magnitude compared to the unsubstituted parent compound. nih.gov

Regarding A2A receptor affinity, the structural requirements at the 8-position can differ. While some bulky substituents are well-tolerated, the specific nature and conformation of the group are crucial. researchgate.netresearchgate.net For example, (E)-8-styrylxanthines have emerged as a class of potent A2A antagonists. researchgate.net Furthermore, the substitution pattern on the 8-phenyl ring can significantly impact A2A affinity and selectivity, with some positions being more amenable to bulkier substituents than others. researchgate.net

The interplay between the substituents at the 1, 3, and 8-positions is also a key factor. nih.gov The choice of alkyl groups at the 1- and 3-positions can influence the optimal substituent at the 8-position for achieving maximal affinity and selectivity for a particular receptor subtype. nih.gov

Mechanisms of Ligand-Receptor Interactions and Functional Outcomes

The interaction of 8-substituted xanthines with adenosine receptors is primarily characterized by competitive antagonism. frontiersin.orgnih.gov These xanthine derivatives bind to the same site on the receptor as the endogenous agonist, adenosine, thereby preventing its activation. nih.gov The binding is reversible, and the potency of the antagonist is determined by its affinity for the receptor. nih.gov

The functional outcome of this antagonism is the blockade of the physiological effects mediated by the specific adenosine receptor subtype. For instance, antagonism of A1 receptors can lead to effects such as an increase in heart rate, as A1 receptor activation normally has a negative chronotropic effect. nih.gov Conversely, blockade of A2A receptors can influence processes such as inflammation and neurotransmission. frontiersin.org

Enzymatic Inhibition Profiles

Beyond their interactions with adenosine receptors, certain xanthine derivatives, including those with substitutions at the 8-position, have been investigated for their ability to inhibit various enzymes. mfd.org.mk This dual activity can be advantageous in certain therapeutic contexts. One of the most studied enzymatic targets for xanthine analogues is xanthine oxidase.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govwikipedia.org Inhibition of XO is a well-established therapeutic strategy for conditions associated with hyperuricemia, such as gout. wikipedia.org

Several studies have explored the potential of xanthine derivatives as XO inhibitors. mdpi.com The structural similarity of these compounds to the natural substrates of XO makes them logical candidates for inhibitory activity. tandfonline.com The nature of the substituent at the 8-position of the xanthine core can significantly influence their inhibitory potency against XO. mfd.org.mk

Kinetic studies are employed to characterize the mechanism of XO inhibition by these compounds. mdpi.com These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into how the inhibitor interacts with the enzyme. mdpi.comtandfonline.com For example, a competitive inhibitor will bind to the active site of the enzyme, preventing the substrate from binding. mdpi.com Docking studies are also utilized to visualize the binding mode of these inhibitors within the active site of XO, helping to explain the structure-activity relationships observed. mdpi.com

Phosphodiesterase (PDE) Inhibition and Downstream Cellular Signaling

Xanthine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), a family of enzymes responsible for the hydrolysis of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). pharmacologyeducation.orgnih.gov

Many xanthine derivatives, including theophylline (B1681296) and pentoxifylline (B538998), are non-selective PDE inhibitors, meaning they inhibit multiple PDE isoforms without significant preference. pharmacologyeducation.orgnih.govnih.gov This non-selectivity is thought to contribute to their broad range of pharmacological effects, as well as some of their side effects. kcl.ac.uk The inhibition of PDEs leads to an increase in the intracellular levels of cAMP and cGMP. researchgate.net

The inhibition of PDEs by xanthine derivatives prevents the breakdown of cAMP, leading to its accumulation within the cell. wikipedia.orgwikipedia.orgwjgnet.com Elevated intracellular cAMP levels subsequently activate cAMP-dependent protein kinase A (PKA). wikipedia.orgwikipedia.orgwjgnet.com PKA is a key enzyme that phosphorylates various downstream protein targets, thereby regulating a multitude of cellular processes. nih.govspandidos-publications.com The activation of the cAMP/PKA signaling pathway is a central mechanism through which xanthine derivatives exert many of their biological effects. nih.govlongdom.org

A significant consequence of PDE inhibition and subsequent cAMP/PKA pathway activation by xanthine derivatives is the modulation of pro-inflammatory mediators. nih.govwjgnet.com These compounds have been shown to inhibit the synthesis and release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govwjgnet.comnih.gov For example, pentoxifylline has been demonstrated to reduce TNF-α production in human mononuclear cells. wjgnet.com

Furthermore, xanthine derivatives can inhibit the synthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in processes like leukocyte infiltration and bronchoconstriction. nih.govwjgnet.com The reduction in both TNF-α and leukotriene levels contributes to the anti-inflammatory properties of these compounds. nih.govwjgnet.com

| Xanthine Derivative | Effect on TNF-α Production | Reference |

|---|---|---|

| A 80 2715 | IC50 of 41 µM | nih.gov |

| HWA 138 | IC50 of 106 µM | nih.gov |

| Theophylline | IC50 of 419 µM | nih.gov |

| Pentoxifylline | Reduces TNF-α production | wjgnet.com |

Monoamine Oxidase-B (MAO-B) Inhibition

Xanthine derivatives have been identified as a promising scaffold for the development of monoamine oxidase-B (MAO-B) inhibitors. uniroma1.it MAO-B is an enzyme responsible for the degradation of key neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. nih.gov

Recent research has explored the potential of various substituted xanthine analogues as MAO-B inhibitors. For instance, a series of 8-benzyloxycaffeine (B3062997) analogues demonstrated reversible inhibition of both human MAO-A and MAO-B. nih.gov The inhibitory constants (Kᵢ values) for human MAO-B were in the range of 0.023 to 0.59 µM. nih.gov Notably, 8-(3-bromobenzyloxy)caffeine emerged as the most potent MAO-B inhibitor in this series. nih.gov

Quantitative structure-activity relationship (QSAR) studies on these 8-benzyloxycaffeine analogues revealed that the inhibitory potency against MAO-B is influenced by the lipophilicity and electronic properties of the substituents on the benzyloxy ring. nih.gov Specifically, electron-withdrawing groups with high lipophilicity at the C-3 position of the benzyloxy ring were found to enhance the inhibitory activity. nih.gov

Furthermore, hybrid molecules combining a xanthine core with a dopamine (B1211576) moiety have shown significant MAO-B inhibitory potential, with IC₅₀ values in the nanomolar range. nih.gov These findings underscore the versatility of the xanthine scaffold in designing potent and selective MAO-B inhibitors. uniroma1.itnih.gov The neuroprotective effects of MAO-B inhibition are linked to the regulation of mitochondrial function and anti-apoptotic pathways. nih.gov

| Compound | Target | Inhibitory Concentration (Kᵢ or IC₅₀) |

| 8-Benzyloxycaffeine Analogues | Human MAO-B | 0.023-0.59 µM (Kᵢ) nih.gov |

| 8-(3-Bromobenzyloxy)caffeine | Human MAO-B | Most potent in its series nih.gov |

| Xanthine-Dopamine Hybrids | Human MAO-B | Nanomolar range (IC₅₀) nih.gov |

Methylthioadenosine Phosphorylase (MTAP) Involvement in Purine Metabolism

Methylthioadenosine phosphorylase (MTAP) is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorylation of S-methyl-5'-thioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. ebi.ac.uk The gene for MTAP is located on chromosome 9p21 and is frequently deleted in various human cancers. nih.govnih.gov This deletion often occurs alongside the tumor suppressor genes p15 (B1577198) and p16. nih.gov

The absence of MTAP in cancer cells creates a specific metabolic vulnerability. google.com These cells become dependent on the de novo pathway for purine synthesis. google.com This dependency can be exploited therapeutically by using inhibitors of de novo purine synthesis, which would selectively target and kill MTAP-deficient cancer cells while sparing normal cells that can utilize the salvage pathway. google.com

The function of MTAP is to salvage methylthioadenosine, a byproduct of polyamine metabolism. nih.gov Reintroducing MTAP into MTAP-deficient cancer cells has been shown to alter their tumorigenic properties. nih.gov The loss of MTAP expression has been observed in various malignancies, including breast cancer and osteosarcoma, indicating that targeting this metabolic enzyme could be a viable anticancer strategy. nih.govnih.gov

Interactions with Other Biological Targets

While not directly reported for 8-(heptylthio)xanthine, the interaction with tubulin and subsequent disruption of microtubule dynamics is a known mechanism for some related heterocyclic compounds. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis. plos.orgnih.gov

Certain small molecules can bind to tubulin at specific sites, such as the colchicine-binding site, leading to microtubule depolymerization. oncotarget.com This interference with microtubule function can induce cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development. oncotarget.com For instance, cypin, a protein involved in neuronal development, binds to tubulin heterodimers and influences microtubule organization. nih.gov The study of such interactions provides a framework for understanding how xanthine-related compounds might potentially affect the cytoskeleton.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer development and progression. heraldopenaccess.usnih.gov Inhibition of Hsp90 has emerged as a promising strategy in cancer therapy. nih.govmdpi.com

Recent studies have identified xanthine derivatives as potential inhibitors of Hsp90. nih.gov Through virtual screening and subsequent experimental validation, a xanthine derivative was identified as a novel inhibitor of the Hsp90 alpha isoform. nih.gov Hsp90 inhibitors can exert their anticancer effects by disrupting mitochondrial protein import, leading to reduced mitochondrial activity and affecting cellular metabolism. heraldopenaccess.us The inhibition of Hsp90 can also induce apoptosis in cancer cells. clinicaltrials.gov The development of Hsp90 inhibitors based on the xanthine scaffold represents an active area of research, with the aim of creating more effective and less toxic anticancer agents. mdpi.comnih.gov

Cellular Level Mechanisms of Action

Analogues of 8-(heptylthio)xanthine, specifically 8-alkylmercaptocaffeine derivatives, have been shown to induce cell death in various cancer cells through the cyclic guanosine monophosphate (cGMP) pathway. researchgate.net The cGMP signaling pathway is a key regulator of various cellular processes, and its modulation can lead to apoptosis. nih.govmdpi.com

The induction of apoptosis is a complex process involving multiple signaling cascades. uniklinik-freiburg.deresearchgate.net It can be initiated through either the extrinsic pathway, mediated by death receptors and caspase-8, or the intrinsic (mitochondrial) pathway, which involves caspase-9. medsci.orgnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death. researchgate.net

In the context of cancer, targeting the cGMP pathway has shown therapeutic potential. nih.govmdpi.com For example, inhibitors of phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP, can increase intracellular cGMP levels and promote apoptosis in cancer cells. nih.govmdpi.com The finding that 8-alkylmercaptocaffeine derivatives activate this pathway suggests a potential mechanism for their observed anticancer activity. researchgate.net

Neuroprotective Mechanisms Related to Xanthine Derivatives

Xanthine derivatives exhibit significant neuroprotective properties through multiple mechanisms, making them a subject of interest for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Key molecular mechanisms include antagonism of adenosine receptors, inhibition of phosphodiesterases (PDEs), and modulation of monoamine oxidase B (MAO-B). nih.govfrontiersin.orgnih.gov

A primary neuroprotective strategy involves the antagonism of adenosine A2A receptors. nih.gov This action is particularly relevant in non-dopaminergic approaches to treating Parkinson's disease. nih.gov The blockade of A2A receptors can reduce neuroinflammation, glutamate (B1630785) excitotoxicity, and microglial reactivity. nih.gov

Inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is another crucial neuroprotective pathway. nih.govwikipedia.org For instance, propentofylline, a synthetic xanthine derivative, effectively inhibits several PDE isoforms, contributing to its neuroprotective effects. nih.gov

Furthermore, some xanthine-based compounds are designed as dual-target drugs, inhibiting both A2A receptors and MAO-B. frontiersin.org MAO-B inhibitors are known to provide neuroprotection by reducing the production of hydrogen peroxide and other reactive oxygen species during dopamine metabolism. frontiersin.org Other reported neuroprotective mechanisms for this class of compounds include the modulation of Wnt signaling and the activation of histone deacetylases. nih.gov

Table 1: Summary of Neuroprotective Mechanisms of Xanthine Derivatives

| Mechanism | Key Molecular Target/Pathway | Effect | Example Compound(s) |

| Adenosine Receptor Antagonism | Adenosine A2A Receptor | Reduces neuroinflammation and excitotoxicity | Istradefylline, Caffeine, various 8-substituted xanthines nih.govnih.gov |

| Phosphodiesterase (PDE) Inhibition | PDE enzymes (e.g., PDE2, PDE4) | Increases intracellular cAMP/cGMP levels | Propentofylline, Pentoxifylline nih.gov |

| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | Reduces oxidative stress from dopamine metabolism | (E,E)-8-(4-phenylbutadien-1-yl)caffeine frontiersin.org |

| Signal Transduction Modulation | Wnt Signaling Pathway | Influences gene transcription related to neuronal survival | Methylxanthines nih.gov |

| Epigenetic Regulation | Histone Deacetylase (HDAC) | Modifies gene expression | Methylxanthines nih.gov |

Anti-inflammatory Pathways and Immunomodulation

The anti-inflammatory and immunomodulatory effects of xanthine analogues are well-documented and contribute significantly to their therapeutic potential. nih.govuniroma1.it Chronic inflammation is a key factor in the progression of many conditions, including neurodegenerative and respiratory diseases. nih.gov The primary mechanisms mediating these effects are PDE inhibition and adenosine receptor antagonism. wikipedia.org

Certain synthetic xanthine derivatives have been shown to exert their effects through additional pathways. For example, some compounds can modulate the soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway and inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.

Recent studies on novel 8-benzylaminoxanthine derivatives identified compounds with potent anti-inflammatory activity, which was demonstrated in both in vitro and in vivo models of inflammation. nih.gov This activity is linked to their high affinity for adenosine A1 and A2A receptors, highlighting the importance of adenosine receptor modulation in controlling inflammation. nih.gov

Table 2: Anti-inflammatory Mechanisms of Xanthine Analogues

| Mechanism | Key Molecular Target/Pathway | Effect | Example Compound(s) |

| PDE Inhibition | Phosphodiesterases (PDEs) | Increased cAMP, inhibition of TNF-α and leukotriene synthesis | Theophylline, Pentoxifylline dergipark.org.trwikipedia.org |

| Adenosine Receptor Antagonism | Adenosine A1 and A2A Receptors | Reduction of pro-inflammatory mediator secretion | 8-benzylaminoxanthines nih.gov |

| Enzyme Inhibition | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | Decreased production of nitric oxide and prostaglandins | Various synthetic xanthines nih.gov |

| Signal Transduction Modulation | sGC/cGMP/PKG pathway | Modulation of inflammatory signaling | KMUP-1 (a synthetic xanthine derivative) |

Antioxidant Mechanisms at the Cellular Level

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in numerous diseases. uniroma1.it Xanthine derivatives can counteract oxidative stress through several cellular mechanisms. uniroma1.itnih.gov

One direct mechanism is the scavenging of free radicals. Studies have shown that 8-oxo derivatives of xanthines, which are metabolites of parent xanthine compounds, are particularly effective scavengers of damaging hydroxyl and peroxyl radicals. nih.gov For example, 8-oxopentoxifylline (B1251009) and 8-oxolisofylline are potent radical scavengers and inhibitors of lipid peroxidation in cell membranes. nih.gov

Indirectly, xanthine analogues can modulate the activity of enzymes involved in oxidative stress. This includes inhibiting ROS-generating enzymes like xanthine oxidase (XO). mdpi.com While xanthine itself is a substrate for XO, various synthetic derivatives have been developed as XO inhibitors, thereby reducing the production of superoxide (B77818) and hydrogen peroxide. mdpi.com Conversely, some compounds can enhance the body's own antioxidant defenses by boosting the activity of enzymes like glutathione (B108866) peroxidase. nih.gov

Derivatives of a related class, xanthic acids, have been shown to act as mimics of glutathione (GSH), a critical intracellular antioxidant. nih.gov These compounds can scavenge ROS, form reversible disulfide bonds, and are recycled by glutathione reductase, indicating a renewable antioxidant capacity. nih.gov

Table 3: Cellular Antioxidant Mechanisms of Xanthine Derivatives

| Mechanism | Cellular Action | Effect | Example Compound(s) |

| Direct Radical Scavenging | Neutralization of ROS | Scavenges hydroxyl and peroxyl radicals | 8-oxopentoxifylline, 8-oxolisofylline nih.gov |

| Enzyme Inhibition | Inhibition of ROS-generating enzymes | Decreased production of superoxide and hydrogen peroxide | Allopurinol, Febuxostat (XO inhibitors) mdpi.com |

| Enzyme Activity Enhancement | Upregulation of antioxidant enzymes | Increased capacity to neutralize ROS | Derivatives of xanthic acid (GSH mimics) nih.gov |

| Lipid Peroxidation Inhibition | Protection of cell membranes | Reduced damage to membrane lipids | 1,7-dimethyl-8-oxoenprofylline nih.gov |

Structure Activity Relationship Sar Studies of 8 Heptylthio Xanthine and Its Analogues

Computational Approaches to SAR Analysis

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms

Quantum mechanics/molecular mechanics (QM/MM) is a powerful computational method used to model and investigate the mechanisms of enzymatic reactions. nih.gov In this approach, the region of the system where a chemical reaction occurs (e.g., the substrate and key active site residues) is treated with high-level quantum mechanics (QM), while the remainder of the protein and solvent environment is described by a more computationally efficient molecular mechanics (MM) force field. nih.gov This hybrid approach provides a balance between accuracy and computational cost, making it ideal for studying complex biological systems.

While specific QM/MM studies focusing exclusively on 8-(heptylthio)xanthine are not extensively detailed in the available literature, the methodology has been successfully applied to the broader xanthine (B1682287) class, particularly in the context of its interaction with xanthine oxidase. Xanthine oxidase is a key enzyme that catalyzes the oxidation of xanthine to uric acid. nih.govrsc.org

QM/MM investigations into the reaction mechanism of xanthine oxidase have provided critical insights that are applicable to its substrates, including 8-substituted derivatives. These studies have elucidated the roles of key active-site residues, such as Glu1261 and Arg880, in substrate binding and catalysis. nih.govrsc.org For instance, a multistep mechanism has been proposed where an active-site residue deprotonates the xanthine molecule, followed by a reaction with the molybdenum cofactor, formation of a tetrahedral intermediate, and a subsequent rate-limiting hydride transfer to generate the product. nih.gov

The orientation of the xanthine substrate within the active site is a crucial factor. QM/MM simulations have shown that certain orientations are more energetically favorable during the reaction, highlighting the importance of specific interactions, such as those with Arg880, in stabilizing reactive intermediates. nih.gov These computational models provide a detailed understanding of the transition states and energy barriers involved in the catalytic process, which is essential for understanding how structural modifications, such as the addition of an 8-(heptylthio) group, might alter the substrate's reactivity and interaction with the enzyme.

Energy Decomposition Analysis (EDA) and Non-Covalent Interaction (NCI) Analysis

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy between two molecules (e.g., a ligand and a receptor) into distinct physicochemical components. researchgate.netsemanticscholar.org This allows researchers to understand the nature of the forces driving the binding event. A typical EDA scheme breaks down the interaction energy (ΔEint) into several key terms:

Electrostatic Interaction (ΔVelstat) : The classical electrostatic interaction between the unperturbed charge distributions of the molecules.

Pauli Repulsion (ΔEPauli) : The destabilizing energy arising from the quantum mechanical repulsion between electrons of the interacting molecules.

Orbital Interaction (ΔEoi) or Polarization : The stabilizing energy gained from the mixing of occupied and unoccupied orbitals, which includes polarization and charge-transfer effects. researchgate.net

Dispersion Interaction : The attractive force arising from correlated electron fluctuations, which is particularly important for nonpolar interactions.

EDA provides a quantitative fingerprint of a chemical bond or intermolecular interaction, bridging the gap between complex quantum mechanical calculations and intuitive chemical concepts. semanticscholar.orgnih.gov For xanthine derivatives like 8-(heptylthio)xanthine, EDA can be used to analyze the interactions with their biological targets, such as adenosine (B11128) receptors. The analysis can reveal, for example, whether the binding is primarily driven by electrostatic forces (e.g., hydrogen bonds with the xanthine core) or by orbital and dispersion interactions involving the lipophilic 8-(heptylthio) substituent.

Non-Covalent Interaction (NCI) analysis is a related computational technique that visualizes weak, non-covalent interactions in three-dimensional space. It helps identify regions of hydrogen bonding, van der Waals interactions, and steric repulsion. For 8-(heptylthio)xanthine, an NCI analysis of its complex with a receptor would likely reveal significant van der Waals interactions between the heptyl chain and hydrophobic pockets within the receptor's binding site, providing a visual and qualitative complement to the quantitative data from EDA.

Influence of the Heptylthio Substituent on Receptor Binding and Enzyme Inhibition

The substituent at the 8-position of the xanthine scaffold is a critical determinant of both potency and selectivity for biological targets, particularly adenosine receptors (ARs) and enzymes like phosphodiesterases (PDEs). researchgate.net The introduction of a thioether linkage and an alkyl chain, as in 8-(heptylthio)xanthine, significantly modifies the molecule's physicochemical properties.

The heptylthio group is a moderately lipophilic and flexible chain. Its influence on biological activity can be attributed to several factors:

Hydrophobic Interactions : The heptyl chain can engage in favorable van der Waals and hydrophobic interactions within the binding site, contributing to a stronger binding affinity.

Conformational Flexibility : The flexibility of the heptyl chain allows it to adopt various conformations, potentially enabling an optimal fit within the binding pocket.

Studies on various 8-substituted xanthines have consistently shown that modifying this position can dramatically alter receptor affinity. nih.govnih.gov For instance, replacing a simple hydrogen with larger, lipophilic groups often leads to a significant increase in affinity, particularly for the A1 and A2A adenosine receptor subtypes. nih.gov While specific data for the 8-heptylthio group is sparse, trends from related 8-alkyl and 8-cycloalkyl xanthines suggest that such a substituent would confer high potency. nih.gov

In the context of enzyme inhibition, the 8-substituent also plays a key role. For xanthine oxidase, the enzyme responsible for metabolizing xanthine, the 8-position is the site of oxidation. biointerfaceresearch.com Substitution at this site can block metabolism and turn the molecule into an inhibitor. For example, 8-bromoxanthine (B49285) has been shown to be an inhibitor of xanthine oxidase, binding preferentially to the reduced form of the enzyme's molybdenum center. nih.gov It is plausible that 8-(heptylthio)xanthine could act as an inhibitor of xanthine oxidase or other enzymes by sterically blocking the active site or by introducing new binding interactions.

Correlations Between Chemical Structure and Observed Biological Activity Profiles

Key structural correlations for 8-substituted xanthines include:

N1 and N3 Positions : Alkylation at the N1 and N3 positions, typically with methyl, ethyl, or propyl groups, is crucial for high affinity at adenosine receptors. nih.gov Increasing the size of these alkyl groups from methyl to propyl often enhances affinity, particularly for the A1 receptor. nih.gov The combination of 1,3-dipropyl substitution with an 8-position substituent is a common strategy for creating potent A1 antagonists.

C8 Position : This position is paramount for determining selectivity among adenosine receptor subtypes. researchgate.net

Large, bulky, and lipophilic groups at C8, such as phenyl or cycloalkyl groups, generally favor A1 and A2A receptor antagonism. nih.govwikipedia.org The heptylthio group fits this description and would be expected to contribute to high affinity.

The introduction of specific functional groups can direct selectivity. For example, certain heterocyclic substituents at the 8-position have been shown to yield potent and selective antagonists for the A2B adenosine receptor. nih.govnih.gov

N7 Position : Substitution at the N7 position generally decreases adenosine receptor antagonism. researchgate.netresearchgate.net Therefore, this position is often left unsubstituted or contains a small alkyl group in the design of AR antagonists.

The table below illustrates the general structure-activity relationships for xanthine derivatives targeting adenosine receptors, providing context for the likely profile of 8-(heptylthio)xanthine.

| Position | Type of Substituent | General Effect on Adenosine Receptor Affinity |

| N1 | Propyl > Ethyl > Methyl | Substitution is critical for high affinity. nih.gov |

| N3 | Propyl > Ethyl > Methyl | Increases affinity and contributes to bronchodilator effects. researchgate.net |

| N7 | Hydrogen or small alkyl | Large substituents generally decrease affinity. researchgate.net |

| C8 | Lipophilic/Aromatic (e.g., Heptylthio) | Increases affinity and is a key driver of selectivity. researchgate.net |

These correlations indicate that a compound like 1,3-dipropyl-8-(heptylthio)xanthine would be predicted to be a potent adenosine receptor antagonist, with its specific subtype selectivity determined by how well the heptylthio group fits into the C8 binding region of the different receptor subtypes.

Rational Design Principles for Enhanced Selectivity and Potency of 8-Substituted Xanthines

The extensive research on 8-substituted xanthines has led to the development of clear principles for the rational design of new analogues with improved potency and selectivity. nih.govnih.gov

Optimize N1 and N3 Substituents : The foundation for high potency at adenosine receptors is the appropriate substitution at the N1 and N3 positions. For A1 and A2A receptors, n-propyl groups are often optimal. nih.gov The design process should begin by establishing this core scaffold.

Exploit the 8-Position for Selectivity : The C8 position is the primary handle for tuning subtype selectivity.

To achieve A1 selectivity , bulky and hydrophobic groups are generally preferred. A "functionalized congener" approach, where a chain is extended from an 8-phenyl ring, has been used to introduce specific functionalities that enhance A1 affinity.

To achieve A2B selectivity , specific heterocyclic systems attached to the 8-position have proven highly effective. nih.gov Often, these are linked via spacers that correctly position the heterocycle for optimal interaction with the receptor.

The length and nature of an 8-alkylthio chain, such as in 8-(heptylthio)xanthine, can be systematically varied (e.g., from butylthio to octylthio) to find the optimal length for fitting into a specific receptor's hydrophobic pocket.

Incorporate Polar or Hydrogen-Bonding Moieties : While lipophilicity at C8 is often important for potency, the introduction of carefully placed polar groups (e.g., amides, sulfonamides) can lead to specific hydrogen-bonding interactions that significantly enhance both affinity and selectivity. nih.govmdpi.com This strategy can also improve physicochemical properties like solubility.

Utilize Computational Modeling : Structure-based design, using crystal structures or homology models of target receptors, is an invaluable tool. Molecular docking can predict the binding poses of novel 8-substituted xanthines, helping to rationalize observed SAR and guide the design of new compounds with improved interactions. nih.gov QM/MM and EDA studies can further refine this understanding by detailing the specific forces and mechanisms involved in binding and catalysis.

By combining these principles—optimizing the core N-alkyl substituents, strategically modifying the 8-position to match the target's topology, incorporating specific interaction points, and leveraging computational tools—researchers can rationally design novel 8-substituted xanthines with high potency and desired selectivity profiles.

Advanced Research Methodologies for 8 Heptylthio Xanthine Analogues Characterization

In Vitro Pharmacological Assays

In vitro assays are fundamental in the early stages of drug discovery and development, offering a controlled environment to assess the pharmacological properties of new chemical entities. For 8-(heptylthio)xanthine analogues, these assays elucidate their potential as receptor antagonists or enzyme inhibitors.

Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for a specific receptor and for determining its selectivity profile across different receptor subtypes. nih.gov These assays are particularly relevant for xanthine (B1682287) derivatives, which are well-known for their interaction with adenosine (B11128) receptors. nih.gov The method involves a competitive binding process where the unlabeled test compound, such as an 8-substituted xanthine analogue, competes with a known radioactive ligand (radioligand) for binding to a receptor preparation, typically derived from cell membranes. nih.govnih.gov

The affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. By performing these assays on various adenosine receptor subtypes (e.g., A₁, A₂ₐ, A₂ₑ, and A₃), a selectivity profile can be established.

Research on various 8-substituted xanthines has demonstrated the profound impact of the substituent at the 8-position on receptor affinity and selectivity. For instance, studies have shown that 8-cycloalkyl and 8-aryl substituted xanthines can act as potent antagonists at A₁ and A₂ adenosine receptors. nih.gov The introduction of different functional groups on an 8-phenyl ring can modulate the affinity for A₁ and A₂ₐ subtypes, highlighting the importance of this characterization method. researchgate.net

| Compound Type | Substitution at C8 | A₁ Receptor Affinity (Kᵢ, nM) | A₂ₐ Receptor Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| 1,3-Dipropylxanthine | Cyclopentyl | 1.2 | >1000 | nih.gov |

| 1,3-Dimethylxanthine | 4-(Cyclopentyloxy)-3-methoxyphenyl | 100 | >100,000 | researchgate.net |

| 1,3-Diethyl-7-methylxanthine | (E)-3-(Trifluoromethyl)styryl | - | 11.9 | researchgate.net |

Enzyme activity assays are crucial for identifying and characterizing compounds that modulate enzyme function. For xanthine analogues, a key target is xanthine oxidase (XO), an enzyme involved in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. science.gov Spectrophotometric assays are commonly used to measure XO inhibition. science.govnih.gov This method typically monitors the formation of uric acid, which absorbs light at a wavelength of approximately 295 nm.

In a typical assay, the enzyme (XO) is incubated with its substrate (xanthine) in the presence and absence of the inhibitory compound. The rate of uric acid production is measured over time by monitoring the increase in absorbance. The inhibitory potential of a compound is quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. Kinetic studies, such as Lineweaver-Burk plots, can further elucidate the mechanism of inhibition (e.g., competitive, uncompetitive, or non-competitive). science.gov While many studies focus on flavonoids or phenolic compounds, the methodology is directly applicable to screening and characterizing xanthine derivatives for XO inhibitory activity. science.govtandfonline.com

| Compound Class | Example Compound | XO Inhibition (IC₅₀, µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Flavonoid | Quercetin | 2.3 | Mixed | nih.gov |

| Xanthone | Norathyriol | 44.6 | Uncompetitive | science.gov |

| Thiazole-Xanthine | Compound 5k | 8.1 | - | science.gov |

Cellular assays bridge the gap between molecular interactions and physiological responses by assessing the effect of a compound on living cells.

Antiproliferative MTT Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is frequently employed to screen for the anticancer potential of novel compounds. dergipark.org.tr In this assay, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then dissolved and quantified by spectrophotometry. dergipark.org.tr A decrease in formazan production indicates reduced cell viability or proliferation.

Studies have evaluated novel 8-aryl substituted 1,3-diethylxanthine (B3062954) derivatives for their antiproliferative effects on various human cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer). dergipark.org.tr The results, expressed as IC₅₀ values, reveal that the nature of the heterocyclic substituent at the 8-position significantly influences cytotoxic activity. dergipark.org.trresearchgate.net

cGMP Pathway Analysis: Xanthine derivatives are known non-selective inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cyclic guanosine (B1672433) monophosphate (cGMP). nih.govbohrium.com By inhibiting PDEs, these compounds can lead to an accumulation of intracellular cGMP, which in turn activates downstream effectors like protein kinase G (PKG). nih.gov This pathway is implicated in various physiological processes, including smooth muscle relaxation and inhibition of cell proliferation. nih.govekb.eg Analysis of the cGMP pathway involves treating cells with the xanthine analogue and then measuring intracellular cGMP levels, often using techniques like enzyme-linked immunosorbent assays (ELISAs). The activation of this pathway can be a key mechanism of action for the observed biological effects of certain xanthine derivatives. ekb.eg

Biophysical Techniques for Ligand-Target Interaction Analysis

Biophysical techniques provide high-resolution information on the direct interaction between a ligand and its biological target, offering insights into the structural basis of binding and inhibition.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of biological macromolecules at the nanometer scale. In the context of enzyme inhibition, AFM can be used to observe conformational changes in an enzyme upon binding to an inhibitor. nih.gov A study investigating XO inhibition by phenolic compounds demonstrated the utility of AFM. nih.govresearchgate.net Topography images showed that the free XO enzyme was uniformly distributed on a mica surface. nih.gov However, upon the addition of inhibitory compounds, the enzyme's structure was altered, leading to the formation of new fibril-like networks, providing direct visual evidence of the interaction and its structural consequences. nih.govresearchgate.net This methodology can be applied to study the interaction between 8-(heptylthio)xanthine analogues and target enzymes like XO to confirm binding and observe induced morphological changes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and interactions in solution. researchgate.net In drug discovery, it is used to confirm ligand binding, map the binding site, and determine the structure of the ligand-protein complex. Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, monitor changes in the chemical shifts of the protein's backbone amides upon addition of a ligand, allowing for the identification of the binding interface.

Alternatively, ligand-observed NMR experiments can be used. For example, ¹H NMR analysis has been employed to confirm the interaction between various inhibitors and xanthine oxidase. nih.govresearchgate.netfptt.ru Changes in the proton signals of the inhibitor or the enzyme upon complex formation provide evidence of binding. This technique can confirm that analogues of 8-(heptylthio)xanthine directly engage with their intended target, validating the findings from activity assays. researchgate.net

Computational Methods for Molecular Modeling and Simulation

Computational modeling and simulation have become indispensable tools in modern drug discovery and development, offering profound insights into the molecular interactions that govern the efficacy and selectivity of therapeutic agents. For xanthine derivatives, including 8-(heptylthio)xanthine and its analogues, these in silico approaches are crucial for characterizing their interactions with target proteins, primarily the subtypes of adenosine receptors (ARs). nih.govnih.gov By simulating these complex biological systems at an atomic level, researchers can elucidate binding mechanisms, predict affinity, and rationally guide the design of novel antagonists with improved pharmacological profiles. tandfonline.complos.org The primary computational methodologies employed in the characterization of 8-(heptylthio)xanthine analogues include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies. tandfonline.comnih.gov

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target receptor. nih.govnih.gov For xanthine analogues, docking studies are typically performed using crystal structures or homology models of adenosine receptor subtypes (A1, A2A, A2B, A3). acs.org The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that approximates the binding free energy.

Research findings from docking studies on A1 and A2A adenosine receptor antagonists have revealed a high-affinity binding site located in a hydrophobic pocket. nih.gov The stability of the ligand-receptor complex is often attributed to a combination of specific interactions:

Hydrogen Bonding: Key hydrogen bonds frequently form between the xanthine scaffold and specific amino acid residues. For instance, in the A1 adenosine receptor (A1AR), the nitrogen donor groups of an antagonist can form hydrogen bonds with the side chains of asparagine (N254) and histidine (H278). acs.org

π-π Stacking Interactions: The aromatic rings of the ligand and receptor residues engage in π-π stacking. Residues such as phenylalanine (F171) and tryptophan (W247) in the A1AR are critical for stabilizing xanthine-based antagonists through these interactions. acs.org

Hydrophobic Interactions: The alkyl substituent at the 8-position of the xanthine, such as the heptylthio group in 8-(heptylthio)xanthine, typically occupies a hydrophobic subpocket, contributing significantly to binding affinity.

| Receptor Subtype | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| A1AR | F1715.29 | π-π Stacking | acs.org |

| A1AR | W2476.48 | π-π Stacking | acs.org |

| A1AR | N2546.55 | Hydrogen Bond | acs.org |

| A1AR | H2787.43 | Hydrogen Bond | acs.org |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govplos.org By solving Newton's equations of motion for every atom in the system, MD simulations can assess the stability of the docked conformation, reveal the role of solvent molecules, and explore the conformational landscape of both the ligand and the protein. nih.gov

Advanced techniques like Supervised Molecular Dynamics (SuMD) have been used to investigate the entire binding process, from the ligand's initial approach to its final position in the orthosteric site. nih.gov Such simulations have provided insights into the kinetic selectivity of antagonists for different adenosine receptor subtypes, highlighting the role of water molecules in mediating interactions within hidden subpockets of the receptor. nih.gov Furthermore, MD trajectories are often used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For xanthine analogues, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are particularly valuable. These models build a statistical relationship between the steric and electrostatic fields of a set of aligned molecules and their observed potencies.

In a comprehensive in silico study of 164 xanthine derivatives as A2B adenosine receptor antagonists, a 3D-QSAR model was developed that demonstrated strong predictive power. tandfonline.comtandfonline.com The statistical validation of such models is critical to ensure their reliability for predicting the activity of novel compounds. tandfonline.com

| Parameter | Value | Description |

|---|---|---|

| Q² | 0.647 | Cross-validated correlation coefficient, indicating good internal model predictivity. tandfonline.comtandfonline.com |

| R²ncv | 0.955 | Non-cross-validated correlation coefficient, showing the model's fit to the training data. tandfonline.comtandfonline.com |

| R²pred | 0.848 | Predictive correlation coefficient for the external test set, indicating strong external predictive ability. tandfonline.comtandfonline.com |

Future Research Directions and Therapeutic Potential of 8 Heptylthio Xanthine Analogues

Exploration of Novel Molecular Targets for 8-(Heptylthio)xanthine and its Derivatives

The therapeutic effects of xanthine (B1682287) derivatives have traditionally been attributed to their activity as antagonists of adenosine (B11128) receptors and inhibitors of phosphodiesterases. researchgate.net However, recent research has begun to unveil a broader spectrum of molecular targets for this versatile scaffold. The exploration of these novel targets is a critical avenue for future research, potentially unlocking new therapeutic applications for 8-(heptylthio)xanthine and its analogues.

One area of significant interest is the potential for 8-substituted xanthines to modulate the activity of various enzymes. researchgate.net For instance, certain xanthine derivatives have been shown to interact with histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are implicated in cancer and other diseases. researchgate.net Further investigation into the specific interactions between 8-(heptylthio)xanthine derivatives and different HDAC isoforms could lead to the development of novel epigenetic modulators.

Another promising avenue is the exploration of these compounds as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). frontiersin.orgnih.gov The development of MAO-B inhibitors is a key strategy in the treatment of neurodegenerative disorders such as Parkinson's disease. frontiersin.org By systematically modifying the structure of 8-(heptylthio)xanthine, it may be possible to design potent and selective MAO-B inhibitors with improved pharmacokinetic properties.

Furthermore, the potential for 8-substituted xanthines to target other receptor families beyond adenosine receptors warrants investigation. Their structural similarity to endogenous purines suggests that they may interact with other purinergic receptors, such as P2 receptors, or even receptors for other neurotransmitters. High-throughput screening of 8-(heptylthio)xanthine analogues against a wide panel of receptors and enzymes could reveal unexpected and therapeutically valuable activities.

Development of Multi-Target Directed Ligands based on the 8-Substituted Xanthine Scaffold

The conventional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases. This has led to a growing interest in the development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. The 8-substituted xanthine scaffold is an ideal platform for the design of such MTDLs due to its ability to be readily functionalized at multiple positions, allowing for the incorporation of different pharmacophoric elements. biointerfaceresearch.comnih.gov

A particularly promising strategy involves combining adenosine receptor antagonism with the inhibition of other key enzymes. For example, dual-acting compounds that block A2A adenosine receptors and inhibit MAO-B have been designed based on an annelated xanthine scaffold. nih.gov This approach could offer a synergistic therapeutic effect for neurodegenerative diseases by both protecting neurons from excitotoxicity and preserving dopamine levels. frontiersin.orgnih.gov

Future research in this area should focus on the rational design of MTDLs based on the 8-(heptylthio)xanthine core. This will involve a deep understanding of the structure-activity relationships for each target and the use of molecular modeling to optimize the linker and pharmacophoric groups. For instance, by varying the length and nature of the alkylthio chain at the 8-position and introducing different substituents at the N1, N3, and N7 positions, it may be possible to fine-tune the affinity and selectivity of the ligands for their respective targets.

| Compound Class | Target 1 | Target 2 | Potential Therapeutic Area |

| 8-Substituted Xanthines | Adenosine A2A Receptor | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |

| Annelated Xanthines | Adenosine Receptors | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |

| 8-Substituted Xanthines | Adenosine A2B Receptor | - | Asthma, Pain, Cancer |

| 8-Substituted Xanthines | Adenosine A1 Receptor | - | Not Specified |

| 8-Substituted Xanthines | Adenosine A3 Receptor | - | Not Specified |

Application of Advanced Computational and AI-driven Drug Discovery Paradigms

In silico screening methods, such as molecular docking and virtual screening, can be employed to rapidly evaluate large libraries of virtual compounds for their potential to bind to novel molecular targets. frontiersin.org This can help to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of 8-substituted xanthines with their biological activities. These models can then be used to guide the design of new analogues with enhanced potency and selectivity.

Machine learning and deep learning algorithms can be trained on existing data to predict the bioactivity, toxicity, and pharmacokinetic properties of novel compounds. frontiersin.orgnih.gov This can help to identify potential liabilities early in the drug discovery process and guide the optimization of lead compounds. For example, AI can be used to predict the metabolic fate of 8-(heptylthio)xanthine derivatives, helping to design compounds with improved metabolic stability.

Generative AI models can even be used to design entirely new 8-substituted xanthine scaffolds with desired properties. nih.gov By learning the underlying chemical patterns of known active compounds, these models can propose novel structures that are likely to have high affinity for a specific target. This approach has the potential to significantly expand the chemical space of 8-substituted xanthine derivatives and lead to the discovery of truly innovative drug candidates.

Expansion of Synthetic Methodologies for Broader Structural Diversity and Enhanced Biological Activity

The ability to synthesize a wide range of structurally diverse analogues is crucial for exploring the full therapeutic potential of the 8-substituted xanthine scaffold. While several synthetic routes to 8-substituted xanthines exist, the development of new and more efficient methodologies is an ongoing area of research. biointerfaceresearch.comnih.gov

One key area for improvement is the development of more versatile methods for introducing a wide variety of substituents at the 8-position. This could involve the use of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl and heteroaryl groups. researchgate.net The development of novel methods for the synthesis of 8-thioalkylxanthines with different chain lengths and branching patterns is also important for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds.

Furthermore, the development of efficient methods for modifying the N1, N3, and N7 positions of the xanthine core is essential for creating a broad range of analogues. This could involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields. beilstein-journals.org The exploration of novel ring systems fused to the xanthine core, such as pyrimido- and diazepinopurinediones, can also lead to the discovery of compounds with unique biological activities. nih.govbeilstein-journals.org

A recent advancement in the synthesis of 8-substituted xanthines involves a more practical synthesis of 6-amino-5-carboxamidouracils, which are key building blocks. frontiersin.org This method utilizes a non-hazardous coupling reagent and results in high yields of pure products in a short reaction time. frontiersin.org Such innovations in synthetic chemistry will be instrumental in generating the diverse libraries of 8-(heptylthio)xanthine analogues needed for comprehensive biological evaluation.

| Synthetic Strategy | Key Features |

| Traube Synthesis | Classical and widely used method for synthesizing the xanthine ring. nih.gov |

| Condensation with Aldehydes | A common route for synthesizing 8-substituted xanthines from 5,6-diaminouracils. frontiersin.org |

| Suzuki Cross-Coupling | Enables the introduction of aryl and hetaryl groups at the 8-position. researchgate.net |

| Microwave-Assisted Synthesis | Can accelerate reaction times and improve yields for various synthetic steps. beilstein-journals.org |

| COMU-mediated Condensation | A fast and efficient method for preparing 6-amino-5-carboxamidouracil precursors. frontiersin.org |

Q & A

Q. How are conflicting results on xanthine derivatives’ antimicrobial activity addressed in structure-activity studies?

- Methodological Answer : Discrepancies (e.g., 8-(4-methylpiperidine-1-yl)xanthine vs. unsubstituted analogs) are resolved by comparing minimum inhibitory concentrations (MICs) across bacterial strains (S. aureus, C. albicans) . Lipophilicity (logP) and membrane permeability (e.g., PAMPA assay) explain variability in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.